
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene is an organic compound that features a complex aromatic structure with multiple halogen substitutions
准备方法
The synthesis of 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a chlorophenol derivative reacts with a difluoromethylated benzene under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.
科学研究应用
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent or a biochemical tool.
Medicine: Research explores its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(4-Bromophenoxy)-2-(difluoromethyl)-3-fluorobenzene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(4-Chlorophenoxy)-2-(trifluoromethyl)-3-fluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-chlorobenzene: Another variant with a different halogen substitution pattern, affecting its interactions and stability.
The uniqueness of this compound lies in its specific combination of halogen atoms, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
属性
分子式 |
C13H8ClF3O |
|---|---|
分子量 |
272.65 g/mol |
IUPAC 名称 |
1-(4-chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C13H8ClF3O/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7,13H |
InChI 键 |
XZPGCPUKAWJTGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(F)F)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
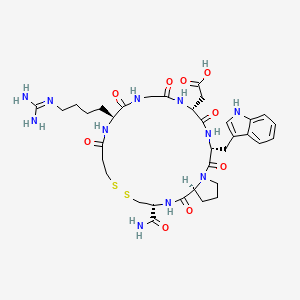
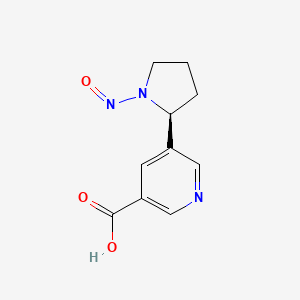
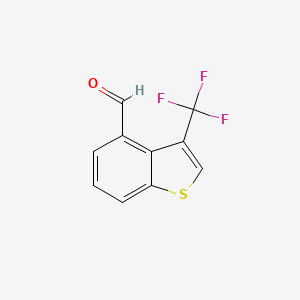
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
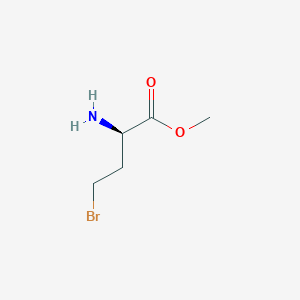
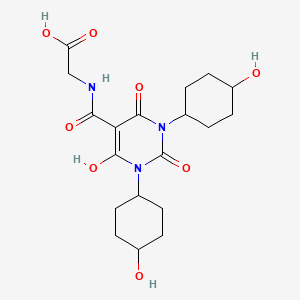
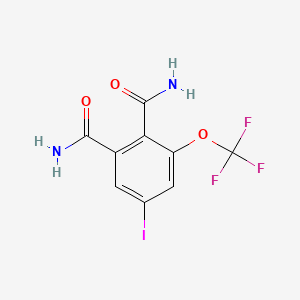
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

